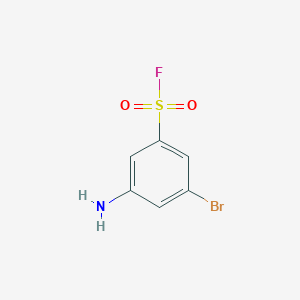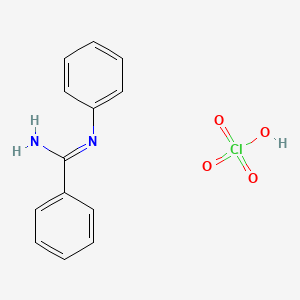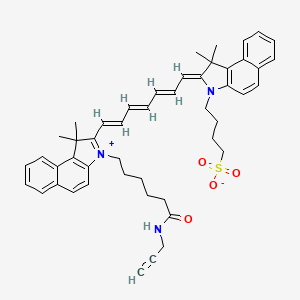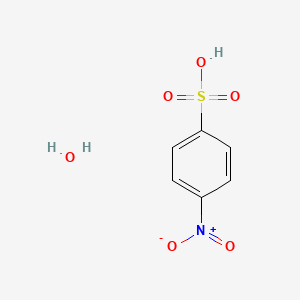
3-Amino-5-bromobenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H5BrFNO2S and a molecular weight of 254.08 g/mol . It is characterized by the presence of an amino group, a bromine atom, and a sulfonyl fluoride group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-bromobenzenesulfonyl fluoride involves the reaction of 3-Amino-5-bromobenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF). This reaction typically occurs under mild conditions and results in the formation of the desired sulfonyl fluoride compound.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves a one-pot synthesis from sulfonates or sulfonic acids . This method is efficient and utilizes readily available reagents, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromobenzenesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride, cesium fluoride, and various nucleophiles for substitution reactions. These reactions typically occur under mild conditions, making them suitable for a wide range of applications.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce complex molecules with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromobenzenesulfonyl fluoride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromobenzenesulfonyl fluoride involves its ability to react with specific amino acid residues in proteins, leading to enzyme inhibition . The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acids, such as serine and cysteine, in the active sites of enzymes. This covalent modification results in the inactivation of the enzyme and inhibition of its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobenzenesulfonyl fluoride: Similar in structure but lacks the amino group, which limits its reactivity and applications.
3-Amino-5-bromobenzotrifluoride: Contains a trifluoromethyl group instead of a sulfonyl fluoride group, resulting in different chemical properties and reactivity.
Uniqueness
3-Amino-5-bromobenzenesulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group, which allows for a wide range of chemical reactions and applications. The combination of these functional groups makes it a versatile compound in organic synthesis, enzyme inhibition studies, and drug development.
Eigenschaften
IUPAC Name |
3-amino-5-bromobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSVLHXMOMFFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2820902.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2820905.png)





![5-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2820918.png)


![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)


